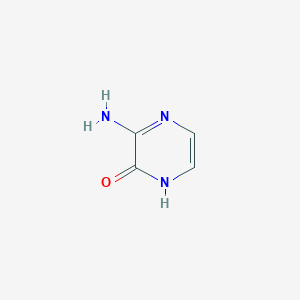

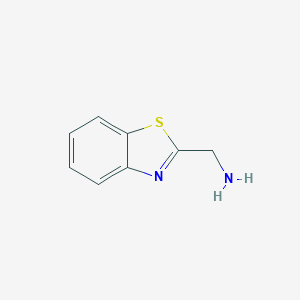

叔丁基-4-甲酰噻唑-2-基氨基甲酸酯

描述

科学研究应用

Organic Optoelectronic Materials

“Tert-butyl 4-formylthiazol-2-ylcarbamate” derivatives are integral in the development of organic optoelectronic devices. These compounds serve as molecular building blocks, oligomers, dendrimers, or polymers due to their distinct advantages such as low cost, facile functionalization, and easy linkage through the backbone structure . The photophysical properties of these compounds, particularly their excited-state dynamics, are crucial for the performance of devices like organic light-emitting diodes (OLEDs) and solar cells.

Photophysical Studies

The excited-state relaxation and dynamics of carbazole-based compounds, which share structural similarities with “Tert-butyl 4-formylthiazol-2-ylcarbamate,” are studied using advanced spectroscopic techniques . Understanding these dynamics is essential for interpreting the behavior of these compounds in more complex environments, such as when they are part of larger molecular systems in optoelectronics.

Precursors to Biologically Active Compounds

Compounds structurally related to “Tert-butyl 4-formylthiazol-2-ylcarbamate” have been synthesized with good yield and selectivity and are potential precursors to biologically active natural products . These include molecules like Indiacen A and Indiacen B, which have applications in pharmaceuticals due to their anticancer, anti-inflammatory, and analgesic properties.

Aerobic Oxidation in Organic Synthesis

“Tert-butyl 4-formylthiazol-2-ylcarbamate” and its derivatives find applications in aerobic oxidation processes within organic synthesis . This process is vital for introducing oxygen into organic molecules, which can lead to the formation of alcohols, ketones, and other oxygen-containing functional groups.

Annulation Reactions

In the field of synthetic chemistry, annulation reactions are important for constructing complex cyclic structures. “Tert-butyl 4-formylthiazol-2-ylcarbamate” derivatives can be used in annulation processes to create diverse ring systems that are foundational to many natural products and pharmaceuticals .

Diazotization Reactions

Diazotization is a chemical reaction that introduces diazo groups into organic compounds. “Tert-butyl 4-formylthiazol-2-ylcarbamate” derivatives can be involved in diazotization reactions, which are pivotal in the synthesis of azo dyes, pharmaceuticals, and agrochemicals .

Nitrosylation Reactions

The nitrosylation process, which involves the addition of a nitroso group to an organic molecule, is another area where “Tert-butyl 4-formylthiazol-2-ylcarbamate” derivatives are applied. These reactions are significant in the synthesis of various nitrogen-containing compounds .

Source of Nitrogen and Oxygen in Organic Reactions

As a source of nitrogen and oxygen, “Tert-butyl 4-formylthiazol-2-ylcarbamate” derivatives are utilized in various organic reactions. This includes transformations such as nitration, nitrosylation, and sequential nitrosylation reactions, which are fundamental in creating a wide range of organic molecules .

作用机制

Target of Action

Tert-butyl 4-formylthiazol-2-ylcarbamate primarily targets Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis as it cotranslationally removes the N-terminal methionine from nascent proteins .

Mode of Action

It is known to interact with its target, methionine aminopeptidase 1, and influence its function

属性

IUPAC Name |

tert-butyl N-(4-formyl-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h4-5H,1-3H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJQIZYBOFGKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630939 | |

| Record name | tert-Butyl (4-formyl-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-formylthiazol-2-ylcarbamate | |

CAS RN |

494769-34-5 | |

| Record name | tert-Butyl (4-formyl-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine](/img/structure/B112621.png)